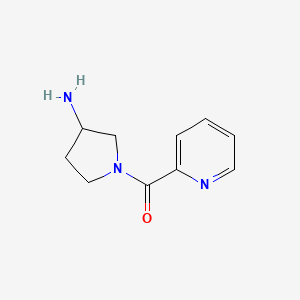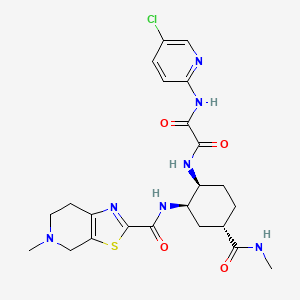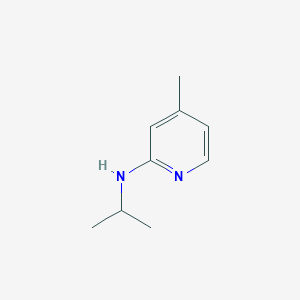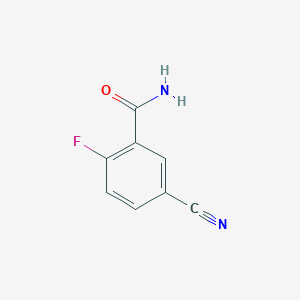
N-(propan-2-yl)-5,6,7,8-tetrahydroquinolin-8-amine
Vue d'ensemble
Description
N-(propan-2-yl)-5,6,7,8-tetrahydroquinolin-8-amine is a useful research compound. Its molecular formula is C12H18N2 and its molecular weight is 190.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Research
8-Hydroxyquinoline derivatives, closely related to the queried compound, have drawn attention for their significant biological activities, including anti-cancer properties. These compounds have been explored for synthetic modifications to develop potent, target-based broad-spectrum drug molecules for treating life-threatening diseases such as cancer. Their ability to chelate metal ions further underscores their potential as drug candidates for various diseases, highlighting the role of the 8-aminoquinoline scaffold in medicinal chemistry for anticancer applications (Gupta, Luxami, & Paul, 2021).
Neuroprotective and Antiaddictive Applications
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a compound structurally related to the queried molecule, exhibits neuroprotective, antiaddictive, and antidepressant properties in various neurodegenerative diseases of the central nervous system. This highlights the potential of tetrahydroisoquinoline derivatives in developing treatments for CNS disorders, demonstrating a broad spectrum of biological activities that include modulation of monoaminergic systems and MAO inhibition (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).
Antiprotozoal Drug Development
8-Aminoquinolines, such as tafenoquine, have been evaluated for their efficacy and reduced toxicity to provide better treatments for protozoal infections, including malaria and leishmaniasis. This research underscores the therapeutic potential of 8-aminoquinoline analogs in public health as future antiprotozoals, highlighting their broad utility and the ongoing efforts to improve their safety profiles (Tekwani & Walker, 2006).
Environmental and Biological Sensing
Research into fluorescent sensors based on 8-aminoquinoline derivatives for detecting Zn2+ ions in environmental and biological applications has been extensive. These studies demonstrate the value of 8-amidoquinoline derivatives as functional receptors for zinc ions, emphasizing their selectivity, bio-compatibility, and potential for significant improvements in chemosensors. The developments in this area reflect the adaptability of 8-aminoquinoline derivatives in designing sensitive and selective probes for metal ion detection, which is crucial for both environmental monitoring and biological research (Mohamad et al., 2021).
Propriétés
IUPAC Name |
N-propan-2-yl-5,6,7,8-tetrahydroquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-9(2)14-11-7-3-5-10-6-4-8-13-12(10)11/h4,6,8-9,11,14H,3,5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIUIJWTEXAJOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CCCC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


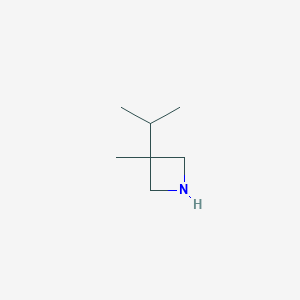
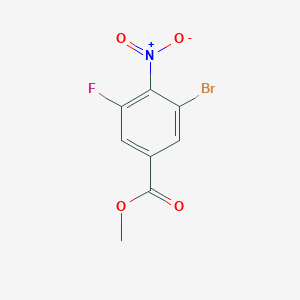
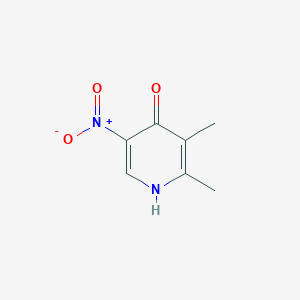
![2-{4-[(4-Methoxyphenyl)methoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1429185.png)

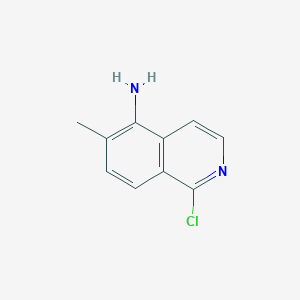
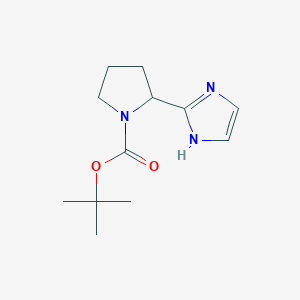

![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1429193.png)
